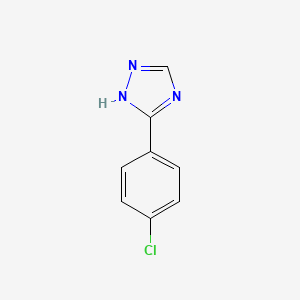

1H-1,2,4-Triazole, 3-(4-chlorophenyl)-

Description

BenchChem offers high-quality 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGUIDNOUFWKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073442 | |

| Record name | 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23195-59-7 | |

| Record name | 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-

This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, tabulated quantitative data, and workflow visualizations to facilitate understanding and replication.

Introduction

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, which exists in two tautomeric forms, 1H and 4H.[1] Derivatives of 1,2,4-triazole are renowned for their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The substituent at the 3-position, in this case, a 4-chlorophenyl group, can significantly influence the pharmacological profile of the molecule. This guide details a common and effective method for the synthesis of this target compound and the analytical techniques used for its structural confirmation and characterization.

Synthesis of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-

The synthesis of 3-substituted-1,2,4-triazoles can be achieved through various strategies, often involving condensation and cyclization reactions.[3] A widely used and effective method is the reaction of a carbohydrazide with formamide, which serves as both a reagent and a solvent. This one-pot synthesis is efficient and proceeds through an N-acylamidrazone intermediate which then cyclizes to form the triazole ring.

Below is a diagram illustrating the general workflow for the synthesis of the target compound.

Caption: Synthesis workflow for 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-.

Experimental Protocol

This protocol is based on the general principle of reacting a hydrazide with formamide to produce a 1,2,4-triazole.[4][5]

Materials and Equipment:

-

4-Chlorobenzohydrazide

-

Formamide

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beakers, Buchner funnel, and filter paper

-

Melting point apparatus

Procedure:

-

A mixture of 4-chlorobenzohydrazide (0.01 mol) and formamide (15 mL) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The reaction mixture is heated to reflux at approximately 160-180°C for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled reaction mixture is poured into ice-cold water (100 mL) with stirring.

-

A precipitate will form, which is then collected by vacuum filtration using a Buchner funnel.

-

The crude solid is washed thoroughly with cold water to remove any residual formamide.

-

The product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield colorless crystals.

-

The purified crystals are dried in a desiccator, and the yield and melting point are recorded.

Reaction Parameters

The following table summarizes the typical quantitative data associated with the synthesis.

| Parameter | Value |

| Molar Ratio (Formamide:Hydrazide) | > 4:1[5] |

| Reaction Temperature | 160-180 °C[5] |

| Reaction Time | 4-6 hours |

| Typical Yield | 65-95%[5] |

| Solvent for Recrystallization | Ethanol or Ethanol/Water[4] |

Characterization

The structure and purity of the synthesized 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- are confirmed using various analytical and spectroscopic techniques. The workflow for characterization is outlined below.

Caption: Logical workflow for the characterization of the synthesized compound.

Physical Properties

The physical properties are the first indicators of sample identity and purity.

| Property | Observed Value |

| Molecular Formula | C₈H₆ClN₃ |

| Molecular Weight | 179.61 g/mol |

| Appearance | Colorless or white crystalline solid |

| Melting Point | Specific to the compound (literature comparison) |

Spectroscopic Data

The following tables present the characteristic spectroscopic data used to elucidate the structure of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-. Data is based on typical values for closely related structures.[6][7][8]

Table: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.0 - 15.0 | br s | 1H | N-H (Triazole) |

| ~8.40 | s | 1H | C5-H (Triazole) |

| ~7.95 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to -C-Triazole) |

| ~7.55 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to -Cl) |

Table: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C3 (Triazole) |

| ~145.0 | C5 (Triazole) |

| ~135.0 | Ar-C (C-Cl) |

| ~130.0 | Ar-CH (ortho to -Cl) |

| ~129.5 | Ar-C (C-Triazole) |

| ~128.0 | Ar-CH (ortho to -C-Triazole) |

Table: FT-IR Spectral Data (KBr, cm⁻¹)

| Wavenumber (ν, cm⁻¹) | Assignment |

| ~3200 - 2800 | N-H stretching (broad) |

| ~3100 - 3000 | Aromatic C-H stretching |

| ~1610 | C=N stretching |

| ~1500, 1480 | Aromatic C=C stretching |

| ~1100 | C-N stretching |

| ~1090 | C-Cl stretching |

| ~840 | p-disubstituted benzene bend |

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z ≈ 179 and a characteristic [M+2]⁺ peak at m/z ≈ 181 with an intensity of about one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom.

References

- 1. chemmethod.com [chemmethod.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]

- 6. 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Biological Activities of 3-(4-chlorophenyl)-1H-1,2,4-triazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a pivotal scaffold in medicinal chemistry, renowned for conferring a wide spectrum of biological activities. This technical guide focuses on the biological properties of 3-(4-chlorophenyl)-1H-1,2,4-triazole and its closely related derivatives. While extensive research has been conducted on various substituted analogs, this guide synthesizes the available data to provide a comprehensive overview of their anticonvulsant, antimicrobial, and anticancer properties. This document presents quantitative data in structured tables, details common experimental methodologies, and visualizes key synthetic and mechanistic pathways using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development. It is important to note that much of the available specific quantitative data pertains to derivatives of the core molecule.

Introduction

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique structural features, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a privileged structure in the design of therapeutic agents. The incorporation of a 4-chlorophenyl substituent at the 3-position of the triazole ring has been a common strategy in the development of novel bioactive compounds. This guide explores the multifaceted biological activities associated with this particular chemical motif.

Synthesis

The synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole and its derivatives typically involves the cyclization of a key intermediate, such as a thiosemicarbazide. A general synthetic pathway is outlined below.

General Synthesis Protocol

A common method for the synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole involves the following steps:

-

Formation of Hydrazide: 4-chlorobenzoic acid is reacted with thionyl chloride to form 4-chlorobenzoyl chloride. This is subsequently reacted with hydrazine hydrate to yield 4-chlorobenzohydrazide.

-

Formation of Thiosemicarbazide: The 4-chlorobenzohydrazide is then treated with an appropriate isothiocyanate in a suitable solvent like ethanol and refluxed to yield a 1-(4-chlorobenzoyl)thiosemicarbazide derivative.

-

Cyclization: The thiosemicarbazide intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide or sodium ethoxide, upon heating to form the 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione.

-

Desulfurization (if necessary): To obtain the 1H-1,2,4-triazole, the thione derivative can be desulfurized using an oxidizing agent like nitric acid or hydrogen peroxide.

Biological Activities

Derivatives of 3-(4-chlorophenyl)-1H-1,2,4-triazole have demonstrated a range of biological activities, including anticonvulsant, antimicrobial, and anticancer effects.

Anticonvulsant Activity

Several derivatives of 3-(4-chlorophenyl)-1H-1,2,4-triazole have been investigated for their potential as anticonvulsant agents. The primary screening for this activity is often conducted using the Maximal Electroshock (MES) test and the 6Hz psychomotor seizure test in mice.

Table 1: Anticonvulsant Activity of 3-(4-chlorophenyl)-1H-1,2,4-triazole Derivatives

| Compound | Test Model | Dose (mg/kg) | Activity | ED₅₀ (mg/kg) | Reference |

| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MES (mice) | - | Strongest anticonvulsant activity after 15 min | 38.5 | [1] |

| N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters (various) | MES & 6Hz (mice) | 100 | Active | Not specified | [2] |

| 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) | MES (mice) | - | Evident anticonvulsant action | Not specified | [3] |

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Model: Adult male Swiss mice are typically used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Seizure: At a predetermined time after compound administration (e.g., 30, 60, 120 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal or ear-clip electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: Protection is defined as the abolition of the tonic hindlimb extension. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Studies on derivatives such as 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione suggest that the anticonvulsant activity is, at least in part, mediated by the modulation of voltage-gated sodium channels (VGSCs)[3][4]. These compounds can block the channel, thereby reducing neuronal excitability and preventing seizure propagation. The interaction is often with site 2 of the sodium channel[3]. It is noteworthy that these compounds did not show significant interaction with GABA-A receptors, a common target for other anticonvulsants[3].

Antimicrobial Activity

Various derivatives of 3-(4-chlorophenyl)-1H-1,2,4-triazole have been synthesized and evaluated for their antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 2: Antimicrobial Activity of 3-(4-chlorophenyl)-1H-1,2,4-triazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Bacillus subtilis | 31.25 | [5] |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Superior or comparable to streptomycin | [6] |

| 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | 0.264 mM | [5] |

| 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivatives | Streptococcus pyogenes | 0.132 mM | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Derivatives of 3-(4-chlorophenyl)-1H-1,2,4-triazole have shown promising cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric to quantify this activity.

Table 3: Anticancer Activity of 3-(4-chlorophenyl)-1H-1,2,4-triazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9) | VMM917 (human melanoma) | Selectively cytotoxic (4.9-fold) | [7][8] |

| N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (P7a) | MCF-7 (breast cancer) | 33.75 ± 1.20 | [9] |

| 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][7][8]triazolo[3,4-b][7][8][9]thiadiazole (CPNT) | HepG2 (liver cancer) | 0.8 µg/mL (24h) | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies on derivatives have indicated that their anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative was found to induce S-phase arrest in human melanoma cells[7][8]. A triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, was shown to induce apoptosis in breast cancer cells through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins and the activation of caspases 9 and 7[9].

Conclusion

The 3-(4-chlorophenyl)-1H-1,2,4-triazole scaffold is a promising template for the development of novel therapeutic agents. The available literature, primarily on its derivatives, demonstrates significant potential in the areas of anticonvulsant, antimicrobial, and anticancer activities. The anticonvulsant effects appear to be mediated, at least in part, through the modulation of voltage-gated sodium channels. The anticancer properties are linked to the induction of apoptosis and cell cycle arrest. While more research is needed to elucidate the specific biological profile of the parent compound, 3-(4-chlorophenyl)-1H-1,2,4-triazole, the existing data on its derivatives provide a strong rationale for its further investigation in drug discovery programs. This guide serves as a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this important class of molecules.

References

- 1. ijbch.kaznu.kz [ijbch.kaznu.kz]

- 2. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate [medsci.org]

- 4. Preclinical evaluation of 1,2,4-triazole-based compounds targeting voltage-gated sodium channels (VGSCs) as promising anticonvulsant drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 8. researchgate.net [researchgate.net]

- 9. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 3-(4-chlorophenyl)-1H-1,2,4-Triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for a representative 1,2,4-triazole derivative, 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Due to the limited availability of published, consolidated spectroscopic data for the specific parent compound, 3-(4-chlorophenyl)-1H-1,2,4-triazole, this guide focuses on a well-characterized, structurally related molecule to illustrate the principles of its analysis. The data and protocols presented herein are compiled from peer-reviewed literature and are intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and development of novel triazole-based compounds.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. This data is essential for the structural verification and quality control of synthesized compounds.

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H | 3354, 3292 | Stretching vibrations |

| S-H | 2580 | Stretching vibration |

| C=N | 1606 | Stretching vibration |

| N-C=S (Amide I, II, III, IV bands) | 1535, 1260, 1050, 950 | Bending and stretching vibrations |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| Ar-H | 6.94-7.42 | m | 9H | Aromatic protons |

| CH₂ | 3.84 | s | 2H | Methylene protons |

| SH | 12.96 | s | 1H | Thiol proton |

Note: "m" denotes a multiplet and "s" denotes a singlet.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality spectroscopic data. The following sections outline generalized methodologies for the techniques cited.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to ensure good signal-to-noise ratio and resolution. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample, dissolved in a suitable volatile solvent, is introduced into the mass spectrometer. Common ionization techniques for triazole derivatives include Electrospray Ionization (ESI) and Electron Ionization (EI).

-

Ionization and Analysis: In ESI, the sample solution is sprayed into the ion source, creating charged droplets from which ions are desorbed. In EI, the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular weight, while the fragmentation pattern provides structural information.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual workflows in the spectroscopic analysis of triazole derivatives.

Caption: General workflow for the synthesis and spectroscopic characterization of a triazole derivative.

Caption: Conceptual pathway of mass spectrometry analysis for a triazole derivative.

This guide provides foundational spectroscopic information and standardized protocols relevant to the characterization of 3-(4-chlorophenyl)-1H-1,2,4-triazole and its derivatives. Researchers can adapt these methodologies to their specific compounds and instrumentation.

Physical and chemical properties of 3-(4-chlorophenyl)-1H-1,2,4-triazole

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(4-chlorophenyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 3-(4-chlorophenyl)-1H-1,2,4-triazole. This molecule is of significant interest in medicinal chemistry and drug development due to the broad biological activities exhibited by the 1,2,4-triazole scaffold. This document consolidates available data on its physicochemical characteristics, spectral properties, and synthesis. It also includes detailed experimental protocols and visualizations to support further research and development efforts.

Physicochemical Properties

The physical and chemical properties of 3-(4-chlorophenyl)-1H-1,2,4-triazole are summarized in the table below. While some experimental data is available, it is noteworthy that a definitive melting point is not consistently reported in the literature, with some sources indicating "N/A". This suggests that the compound may decompose before melting under certain conditions or that this specific data point is not widely published.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN₃ | [Calculated] |

| Molecular Weight | 179.61 g/mol | [Calculated] |

| Boiling Point | 358.5 °C at 760 mmHg | [1] |

| Density | 1.366 g/cm³ | [1] |

| Flash Point | 201.9 °C | [1] |

| Solubility | Generally soluble in polar organic solvents like ethanol, methanol, and acetone. Moderate solubility in water, which tends to increase with temperature.[2] | General for 1,2,4-triazoles |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl ring and the protons of the triazole ring. The protons on the chlorophenyl group, typically appearing in the aromatic region (δ 7.0-8.5 ppm), will likely exhibit a splitting pattern characteristic of a para-substituted benzene ring (two doublets). The chemical shift of the triazole C-H proton is also expected in the aromatic region. The N-H proton of the triazole ring is a broad singlet and its chemical shift can vary depending on the solvent and concentration.[3][4]

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the chlorophenyl ring and the two unique carbons of the 1,2,4-triazole ring. The triazole ring carbons (C3 and C5) are typically found in the range of δ 140-170 ppm.[3][4]

| Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) |

| Aromatic protons (chlorophenyl): 7.4 - 8.0 | Triazole C3 & C5: 145 - 165 |

| Triazole C-H: 8.0 - 9.0 | Aromatic carbons (chlorophenyl): 125 - 140 |

| Triazole N-H: 10.0 - 14.0 (broad) |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for 3-(4-chlorophenyl)-1H-1,2,4-triazole are expected for N-H, C=N, C=C, and C-Cl bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretching (triazole) | 3100 - 3300 (broad) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=N stretching (triazole ring) | 1600 - 1411 |

| C=C stretching (aromatic ring) | 1450 - 1600 |

| C-Cl stretching | 1000 - 1100 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-(4-chlorophenyl)-1H-1,2,4-triazole, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (179.61). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments. Common fragmentation pathways for 1,2,4-triazoles involve the loss of N₂ and HCN.[5]

Synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole

Several synthetic routes are available for the preparation of 1,2,4-triazole derivatives. The Pellizzari reaction is a classical method that can be adapted for the synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole.[6]

Experimental Protocol: Pellizzari Reaction

This protocol describes a general procedure for the synthesis of 3,5-disubstituted-1,2,4-triazoles, which can be adapted for the target compound.

Materials:

-

4-chlorobenzamide

-

4-chlorobenzohydrazide

-

High-boiling point solvent (e.g., glycerol or nitrobenzene) or neat conditions

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of 4-chlorobenzamide and 4-chlorobenzohydrazide.

-

If a solvent is used, add it to the flask. For a neat reaction, gently heat the mixture to a molten state.

-

Heat the reaction mixture to 220-250 °C under a nitrogen atmosphere.

-

Maintain this temperature and stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If the reaction was performed neat, the resulting solid can be triturated with a suitable solvent such as ethanol to remove impurities.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 3-(4-chlorophenyl)-1H-1,2,4-triazole.

-

Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole via the Pellizzari reaction.

Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties.[7][8][9] The specific biological profile of 3-(4-chlorophenyl)-1H-1,2,4-triazole is an active area of research.

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase

A well-established mechanism of action for many azole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.[10][11] The nitrogen atom at position 4 of the triazole ring is thought to coordinate with the heme iron atom in the active site of the enzyme, while the substituted phenyl ring engages in hydrophobic interactions, contributing to the binding affinity.[12]

Antifungal Signaling Pathway Diagram

Caption: Inhibition of the ergosterol biosynthesis pathway by 3-(4-chlorophenyl)-1H-1,2,4-triazole.

This technical guide provides a foundational understanding of 3-(4-chlorophenyl)-1H-1,2,4-triazole for researchers and professionals in the field of drug development. The compiled data and protocols are intended to facilitate further investigation into the properties and potential applications of this promising heterocyclic compound.

References

- 1. 3-(4-Chlorophenyl)-4H-1,2,4-triazole Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. dspace.ncl.res.in [dspace.ncl.res.in]

- 4. ijsr.net [ijsr.net]

- 5. benchchem.com [benchchem.com]

- 6. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 7. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 8. Einhorn-Brunner Reaction [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective interaction of an azole antifungal agent with its target, lanosterol 14 alpha-demethylase (cytochrome P-45014DM): a model study with stereoisomers of triadimenol and purified cytochrome P-45014DM from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 3-(4-chlorophenyl)-1,2,4-triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action for 3-(4-chlorophenyl)-1,2,4-triazole derivatives, a class of compounds exhibiting a wide spectrum of biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for 3-(4-chlorophenyl)-1,2,4-triazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By binding to the heme iron atom in the active site of CYP51, these triazole derivatives prevent the demethylation of lanosterol, a key step in ergosterol production. This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, inhibiting fungal growth and replication.

Quantitative Data: Antifungal Activity

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 1,2,4-triazole alcohol derivatives with N-(4-chlorobenzyl) piperazine carbodithioate scaffold | Candida albicans, C. glabrata, C. parapsilosis, C. krusei, C. tropicalis | 0.063–0.5 | [1] |

| Thiazolo[4,5-d] pyrimidine hybrids with a chloro-substituent | Various fungi | - | [2] |

| 1-(4-chlorobenzyl) derivative of 1,2,4-triazole alcohol | Candida species | 0.063-0.5 | [1] |

Note: MIC (Minimum Inhibitory Concentration) values are presented. Lower values indicate higher potency.

Signaling Pathway: Ergosterol Biosynthesis

Experimental Protocol: In Vitro CYP51 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of 3-(4-chlorophenyl)-1,2,4-triazole derivatives against recombinant human CYP51 in a reconstituted system.[3]

Materials:

-

Recombinant human CYP51A1

-

Recombinant human Cytochrome P450 Reductase (CPR)

-

L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

-

Lanosterol (substrate)

-

NADPH

-

Test compounds (3-(4-chlorophenyl)-1,2,4-triazole derivatives)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

MgCl₂ (4 mM)

-

Dithiothreitol (DTT, 0.1 mM)

-

Ethyl acetate

-

LC-MS/MS or GC-MS system

Procedure:

-

Reagent Preparation: Prepare a stock solution of lanosterol in ethanol. Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Reconstitution of CYP51: In a reaction tube, combine the potassium phosphate buffer, MgCl₂, DTT, DLPC, recombinant human CYP51, and recombinant human CPR.

-

Inhibitor Addition: Add varying concentrations of the test compound or a vehicle control to the reconstituted enzyme mixture.

-

Enzymatic Reaction:

-

Pre-incubate the mixture for 5 minutes at room temperature.

-

Add lanosterol to a final concentration of 50 µM.

-

Pre-incubate the reaction mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding NADPH to a final concentration of 0.5 mM.

-

Incubate for 30 minutes at 37°C with shaking.

-

-

Extraction: Stop the reaction by adding ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Transfer the organic layer to a new tube and evaporate to dryness.

-

Analysis: Reconstitute the dried extract and analyze the formation of the demethylated product using a validated LC-MS/MS or GC-MS method.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anticancer Activity: Multi-Targeted Inhibition

3-(4-chlorophenyl)-1,2,4-triazole derivatives have demonstrated promising anticancer activity through various mechanisms, including the inhibition of key signaling proteins and disruption of cellular machinery essential for cancer cell proliferation and survival.

Kinase Inhibition (e.g., BRAF)

Certain derivatives have been shown to inhibit protein kinases, such as BRAF, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. The BRAF kinase is a key component of the MAPK/ERK pathway, which is frequently hyperactivated in various cancers, including melanoma. By inhibiting BRAF, these triazole derivatives can block downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.

Quantitative Data: Anticancer Activity (Kinase Inhibition)

| Compound/Derivative | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Diarylurea derivative with triazole moiety | HT-29, H460, MDA-MB-231 | c-Kit, RET, FLT3 | 0.85 - 1.54 | [4] |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h) | A549, U87, HL60 | p53-MDM2 interaction | 3.854 - 17.522 | [5] |

| 1,2,4-triazole-pyridine hybrid (TP6) | B16F10 (murine melanoma) | Not specified | 41.12 | [6] |

| 2-(4-Chlorophenyl)[7][8][9]triazolo[1,5-a]quinazoline | HepG2, MCF7 | Not specified | Low activity | [10] |

Note: IC50 (half-maximal inhibitory concentration) values are presented. Lower values indicate higher potency.

Signaling Pathway: BRAF/MAPK Pathway

Experimental Protocol: In Vitro BRAF Kinase Assay

This protocol describes an ELISA-based method for measuring BRAF kinase activity and its inhibition by test compounds.[11]

Materials:

-

Recombinant GST-MEK

-

Recombinant BRAF kinase

-

96-well glutathione-coated plates

-

Test compounds (3-(4-chlorophenyl)-1,2,4-triazole derivatives) in DMSO

-

Phosphorylation buffer (50 mM HEPES pH 7.0, 200 mM NaCl, 10 mM MgCl₂, 200 µM ATP)

-

Anti-phospho-MEK antibody

-

HRP-conjugated secondary antibody

-

Substrate for HRP (e.g., TMB)

-

Stop solution

Procedure:

-

Plate Coating: Coat the wells of a 96-well glutathione-coated plate with recombinant GST-MEK.

-

Inhibitor and Kinase Incubation: In a separate plate, add serial dilutions of the test compounds to a mixture containing BRAF kinase in a suitable buffer. Incubate at room temperature for 1 hour.

-

Kinase Reaction: Transfer the inhibitor/kinase mixture to the GST-MEK coated wells. Initiate the kinase reaction by adding the phosphorylation buffer. Incubate at 37°C for 30 minutes with intermittent shaking.

-

Detection:

-

Wash the wells to remove unbound reagents.

-

Add the anti-phospho-MEK primary antibody and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Wash the wells and add the HRP substrate.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percent inhibition of BRAF activity for each compound concentration relative to the control. Determine the IC50 value from the dose-response curve.

Tubulin Polymerization Inhibition

Another significant anticancer mechanism for some 3-(4-chlorophenyl)-1,2,4-triazole derivatives is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. By binding to tubulin and inhibiting its polymerization into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Signaling Pathway: Microtubule Dynamics in Mitosis

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a turbidity-based spectrophotometric assay to monitor the effect of test compounds on tubulin polymerization.[8][12]

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (General tubulin buffer with GTP and glutamate)

-

Test compounds (3-(4-chlorophenyl)-1,2,4-triazole derivatives)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reaction Setup: In a pre-warmed 96-well plate, add tubulin in G-PEM buffer.

-

Compound Addition: Add varying concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO).

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance (optical density) at 340 nm every 60 seconds for 1 hour.

-

Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves in the presence of the test compounds to the control to determine the inhibitory effect. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Anti-inflammatory Activity: COX Inhibition

Certain 3-(4-chlorophenyl)-1,2,4-triazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity (COX Inhibition)

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| (E)-4-(4-chlorophenyl)-2-(3-(4-((6-methoxy-2-oxobenzofuran-3(2H)-ylidene)methyl)phenoxy)propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | 18.59 | 2.6 | [13] |

| Schiff base bearing a 1,2,4-triazole ring | 117.8 | 1.76 | [13] |

| Diaryl-1,2,4-triazole derivatives with urea linker and sulfamoylphenyl moiety | 8.85–9.15 | 1.98–2.13 | [14] |

Note: IC50 (half-maximal inhibitory concentration) values are presented. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

Signaling Pathway: COX-2 in Inflammation

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol describes a fluorometric assay for screening COX-2 inhibitors.[7][9]

Materials:

-

Purified human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Test compounds (3-(4-chlorophenyl)-1,2,4-triazole derivatives)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid according to the manufacturer's instructions.

-

Assay Setup: In a 96-well plate, add the assay buffer, purified COX-2 enzyme, and varying concentrations of the test compound or vehicle control. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add a detection solution containing the COX probe and cofactor to each well. Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) kinetically for 5-10 minutes at 25°C.

-

Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Other Biological Activities

Urease and Lipase Inhibition

Certain derivatives of 3-(4-chlorophenyl)-1,2,4-triazole have also been investigated for their inhibitory effects on enzymes like urease and lipase.[15] Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria, while lipase inhibitors are explored for their potential in managing obesity.

Quantitative Data: Urease and Lipase Inhibition

| Compound/Derivative | Enzyme | IC50 (µg/mL) | Reference |

| Mannich base derivative (11a) | Urease | 12.39 ± 0.35 | [15] |

| Mannich base derivative (11d) | Urease | 16.12 ± 1.06 | [15] |

| Arylidene hydrazide derivatives (7b, 7d) | Lipase | Moderate to good inhibition | [15] |

| Mannich base derivatives (11b, 11c, 11d) | Lipase | Moderate to good inhibition | [15] |

Note: IC50 (half-maximal inhibitory concentration) values are presented for urease inhibition. Qualitative data is provided for lipase inhibition.

Anticonvulsant Activity

The anticonvulsant activity of some 1,2,4-triazole derivatives has been linked to their interaction with voltage-gated sodium channels. These channels are crucial for the generation and propagation of action potentials in neurons. By modulating the activity of these channels, these compounds can reduce neuronal hyperexcitability, which is a hallmark of seizures.

Experimental Protocol: Whole-Cell Voltage-Clamp Recording

This protocol provides a general framework for assessing the effect of test compounds on voltage-gated sodium channels in cultured neuronal cells.[4][16]

Materials:

-

Cultured neuronal cells expressing voltage-gated sodium channels

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Internal and external recording solutions

-

Test compounds (3-(4-chlorophenyl)-1,2,4-triazole derivatives)

Procedure:

-

Cell Preparation: Plate neuronal cells on coverslips suitable for microscopy and electrophysiological recording.

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

Approach a target cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Voltage-Clamp Recording:

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the sodium channels are in a resting state.

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Record the resulting currents before and after the application of the test compound to the external solution.

-

-

Data Analysis: Measure the peak amplitude of the sodium currents in the absence and presence of the test compound. Construct a dose-response curve to determine the IC50 for the inhibition of the sodium current.

This technical guide provides a foundational understanding of the multifaceted mechanisms of action of 3-(4-chlorophenyl)-1,2,4-triazole derivatives. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development of this promising class of compounds for various therapeutic applications.

References

- 1. Dissecting the role of the tubulin code in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Tautomeric Forms of 3-(4-chlorophenyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric behavior of 3-(4-chlorophenyl)-1H-1,2,4-triazole is a critical aspect influencing its physicochemical properties, reactivity, and potential as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the possible tautomeric forms of this compound, delving into their relative stabilities, and the experimental and computational methodologies employed for their investigation. Detailed experimental protocols for synthesis and characterization, alongside quantitative data from computational studies, are presented to facilitate further research and application in drug development.

Introduction to Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole ring is a five-membered heterocycle containing two carbon and three nitrogen atoms. Its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. A key feature of N-unsubstituted 1,2,4-triazoles is their ability to exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the triazole ring. For a monosubstituted 1,2,4-triazole, such as 3-(4-chlorophenyl)-1H-1,2,4-triazole, three potential tautomers can exist: the 1H, 2H, and 4H forms.

The equilibrium between these tautomers is influenced by several factors, including the nature and position of substituents on the triazole ring, the polarity of the solvent, and the physical state (solution or solid). Understanding the predominant tautomeric form is crucial as it governs the molecule's hydrogen bonding capacity, lipophilicity, and ultimately its interaction with biological targets.

Tautomeric Forms of 3-(4-chlorophenyl)-1H-1,2,4-triazole

The three possible tautomeric forms of 3-(4-chlorophenyl)-1H-1,2,4-triazole are depicted below. The position of the hydrogen atom on the nitrogen atoms of the triazole ring defines each tautomer.

Caption: Tautomeric equilibrium of 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Computational Analysis of Tautomer Stability

Due to the challenges in experimentally isolating and characterizing individual tautomers, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting their relative stabilities. While specific experimental data for 3-(4-chlorophenyl)-1H-1,2,4-triazole is scarce in the literature, studies on closely related 3-aryl-1,2,4-triazoles provide significant insights.

Generally, for 3-substituted-1,2,4-triazoles, the 1H- and 2H-tautomers are found to be more stable than the 4H-tautomer. The relative stability between the 1H and 2H forms is influenced by the electronic nature of the substituent. Electron-donating groups tend to favor the 2H-tautomer, while electron-withdrawing groups often stabilize the 1H-tautomer.

A summary of theoretical calculations on substituted 1,2,4-triazoles is presented in the table below. These values are indicative and the actual relative energies for 3-(4-chlorophenyl)-1H-1,2,4-triazole would require specific calculations.

| Tautomer | Relative Energy (kcal/mol) - Gas Phase (Hypothetical) | Relative Free Energy (kcal/mol) - Aqueous Solution (Hypothetical) |

| 1H-3-(4-chlorophenyl)-1,2,4-triazole | 0.00 (Reference) | 0.00 (Reference) |

| 2H-3-(4-chlorophenyl)-1,2,4-triazole | 0.5 - 2.0 | 0.2 - 1.5 |

| 4H-3-(4-chlorophenyl)-1,2,4-triazole | > 5.0 | > 4.0 |

Note: The data in this table is hypothetical and extrapolated from computational studies on similar 3-aryl-1,2,4-triazoles. Specific calculations for 3-(4-chlorophenyl)-1H-1,2,4-triazole are required for precise values.

Experimental Protocols

Synthesis of 3-(4-chlorophenyl)-1H-1,2,4-triazole

A common and effective method for the synthesis of 3-substituted-1H-1,2,4-triazoles is the cyclization of the corresponding N-acylamidine or by reacting a hydrazide with an appropriate reagent. A plausible synthetic route is outlined below.

Caption: Generalized synthetic workflow for 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 4-chlorobenzohydrazide (1 equivalent).

-

Reagent Addition: Add an excess of formamide (e.g., 5-10 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 150-180 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 3-(4-chlorophenyl)-1H-1,2,4-triazole.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for characterizing the tautomeric forms of 1,2,4-triazoles. The chemical shifts of the triazole ring protons and carbons are sensitive to the position of the tautomeric proton.

-

¹H NMR: The NH proton signal is typically broad and its chemical shift is dependent on the solvent and concentration. The CH proton of the triazole ring will also exhibit a characteristic chemical shift.

-

¹³C NMR: The chemical shifts of the triazole ring carbons (C3 and C5) can help in distinguishing between the tautomers.

General Protocol:

-

Dissolve a small amount of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Two-dimensional NMR techniques like HSQC and HMBC can be employed for unambiguous assignment of proton and carbon signals.

Single-crystal X-ray diffraction provides definitive structural information, including the precise location of the tautomeric proton in the solid state.

General Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data. The positions of all non-hydrogen atoms are determined, and hydrogen atoms are typically located from the difference Fourier map.

Computational Chemistry Protocol

General Protocol using Gaussian software with DFT:

-

Structure Building: Build the initial 3D structures of the 1H, 2H, and 4H tautomers of 3-(4-chlorophenyl)-1H-1,2,4-triazole using a molecular modeling software.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in solution (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

-

Energy Calculation: From the output files, extract the electronic energies and thermal corrections to Gibbs free energy.

-

Relative Stability Analysis: Calculate the relative energies of the tautomers by taking the most stable tautomer as the reference (0 kcal/mol).

Conclusion

The tautomerism of 3-(4-chlorophenyl)-1H-1,2,4-triazole is a fundamental characteristic that dictates its chemical behavior and potential applications. While the 1H- and 2H-tautomers are predicted to be the most stable forms, their precise energy difference and equilibrium are subject to environmental conditions. This guide provides a foundational understanding and practical protocols for the synthesis, characterization, and computational analysis of these tautomeric forms, serving as a valuable resource for researchers in medicinal chemistry and drug development. Further experimental and computational studies on this specific molecule are encouraged to provide more definitive quantitative data.

Unraveling the Solid-State Architecture of a Bioactive Triazole Analogue: A Technical Guide to the Crystal Structure of 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Disclaimer: The crystallographic data presented in this guide pertains to 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol , a structural analogue of the requested 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-. At the time of this report, a complete, publicly available crystal structure for the exact target compound could not be located. This guide serves to provide insights into the structural characteristics of a closely related molecule, which can be valuable for researchers in medicinal chemistry and materials science.

This technical guide offers an in-depth analysis of the single-crystal X-ray diffraction study of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a compound of interest due to the prevalence of the 1,2,4-triazole scaffold in pharmacologically active agents. The following sections detail the molecular geometry, crystal packing, and the experimental procedures used to determine its three-dimensional structure.

Molecular Structure and Conformation

The asymmetric unit of the crystal structure contains two crystallographically independent molecules, designated as Molecule A and Molecule B.[1] These two molecules are related by a pseudo-inversion symmetry.[1] The core of the molecule consists of a 4H-1,2,4-triazole ring substituted with a 4-chlorophenyl group at the 5-position, an amino group at the 4-position, and a thiol group at the 3-position. The triazole ring itself is nearly planar.[1]

The dihedral angle between the plane of the triazole ring and the attached 4-chlorophenyl ring is a key conformational feature. In the determined structure, this angle is 0.2(2)° for Molecule A and 6.0(1)° for Molecule B, indicating a nearly coplanar arrangement in one molecule and a slight twist in the other.[1] In a separate study of what is likely the same compound, the benzene ring was found to be disordered over two conformations, with dihedral angles of 24.7 (3)° and 9.9 (2)° with respect to the triazole ring.[2]

Crystallographic Data

The crystal structure of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol has been determined to belong to the triclinic crystal system with the space group P-1.[2] Detailed crystallographic data and refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value | Reference |

| Empirical Formula | C₈H₇ClN₄S | [2] |

| Formula Weight | 226.69 | [2] |

| Crystal System | Triclinic | [2] |

| Space Group | P-1 | [2] |

| a (Å) | 6.0765 (9) | [2] |

| b (Å) | 8.0268 (7) | [2] |

| c (Å) | 10.9873 (16) | [2] |

| α (°) | 72.501 (10) | [2] |

| β (°) | 87.597 (10) | [2] |

| γ (°) | 67.88 (2) | [2] |

| Volume (ų) | 471.94 (12) | [2] |

| Z | 2 | [2] |

| Temperature (K) | 293 | [2] |

| Wavelength (Å) | 1.54178 (Cu Kα) | [2] |

| Density (calculated) (g/cm³) | 1.595 | [2] |

| Absorption Coefficient (mm⁻¹) | 5.35 | [2] |

| F(000) | 232 | [2] |

| Final R indices [I>2σ(I)] | R1 = 0.080, wR2 = 0.236 | [2] |

| Goodness-of-fit on F² | 1.09 | [2] |

Table 2: Selected Bond Lengths (Å)

| Bond | Molecule A[1] | Molecule B[1] |

| N3–C2 | 1.316(6) | 1.321(6) |

| N4–C5 | 1.308(5) | 1.309(5) |

Note: The bond lengths N3-C2 and N4-C5 exhibit double-bond character.[1]

Table 3: Selected Torsion Angles (°) for the Triazole Ring

| Torsion Angle | Molecule A[1] | Molecule B[1] |

| N1–C2–N3–N4 | -1.2(4) | -1.7(4) |

| C2–N3–N4–C5 | 0.5(5) | 0.2(5) |

| N3–N4–C5–N1 | -0.5(4) | 1.4(4) |

| N4–C5–N1–C2 | -1.3(4) | -2.5(4) |

Crystal Packing and Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular hydrogen bonds and π-π stacking interactions.[1][2] Specifically, N—H···N and N—H···S hydrogen bonds are observed, which link the molecules into sheets along the (001) plane.[2] These interactions result in the formation of R₂²(8) and R₂²(10) graph-set motifs.[2]

Additionally, weak C—H···N hydrogen bonds and aromatic π–π stacking interactions contribute to the overall stability of the crystal structure.[2] The shortest centroid-centroid distance between stacked aromatic rings is reported as 3.681 (7) Å.[2] The molecules are noted to stack inversely on top of each other along the a-direction, with a π-π interaction distance of 3.673 Å.[1]

Experimental Protocols

Synthesis

While the primary crystallographic papers do not detail the synthesis, related literature describes the general synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. A common route involves the reaction of a substituted benzoic acid with thiocarbohydrazide via a fusion method. This is followed by cyclization to form the triazole thiol core.

Crystallization

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound. The specific solvent system used for crystallization is not detailed in the available reports.

X-ray Data Collection and Structure Refinement

The crystallographic data were collected on an Enraf–Nonius CAD-4 diffractometer at 293 K using Cu Kα radiation (λ = 1.54178 Å).[2] A total of 1912 reflections were measured, of which 1818 were independent.[2]

The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program.[2] Non-hydrogen atoms were refined anisotropically. Hydrogen atoms were treated with a mixture of independent and constrained refinement.[2]

Visualizations

Experimental Workflow for Crystal Structure Determination

References

The Ascendancy of Chlorophenyl-Substituted Triazoles in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, underpinning the pharmacological activity of a diverse array of therapeutic agents. The strategic incorporation of a chlorophenyl moiety onto this versatile core has yielded a multitude of compounds with potent and selective biological activities. This technical guide provides an in-depth exploration of the medicinal chemistry applications of chlorophenyl-substituted triazoles, with a focus on their anticancer, antifungal, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Biological Activities of Chlorophenyl-Substituted Triazoles

Chlorophenyl-substituted triazoles have demonstrated a broad spectrum of pharmacological activities, with the position of the chlorine atom on the phenyl ring and the nature of other substituents on the triazole core playing a crucial role in determining their biological profiles.

Anticancer Activity

A significant body of research has highlighted the potential of chlorophenyl-substituted triazoles as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines, including those of the lung, breast, and prostate.[1][2] The anticancer efficacy is often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[3][4][5]

Table 1: Anticancer Activity of Representative Chlorophenyl-Substituted Triazoles

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| P7a | MCF-7 (Breast) | 33.75 ± 1.20 | [3] |

| MDA-MB-231 (Breast) | 178.92 ± 12.51 | [3] | |

| Fz25 | MDA-MB-231 (Breast) | 8.12 ± 0.85 | [5] |

| MDA-MB-468 (Breast) | 25.43 ± 3.68 | [5] | |

| Fz200 | MDA-MB-231 (Breast) | 10.86 ± 0.69 | [5] |

| Compound 9e | PC3 (Prostate) | 3.24 ± 2.51 | [2] |

| MCF-7 (Breast) | 3.74 ± 2.03 | [2] | |

| DU-145 (Prostate) | 6.13 ± 4.57 | [2] | |

| Compound 17 | NCI-H460 (Lung) | Not specified, but showed high activity | [6] |

| SF-268 (CNS) | Not specified, but showed high activity | [6] |

Antifungal Activity

The development of triazole-based antifungal agents, such as fluconazole, has been a landmark in the treatment of fungal infections. Chlorophenyl-substituted triazoles have been extensively investigated as potent antifungal agents, often exhibiting broad-spectrum activity against various fungal pathogens.[1][7] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[8]

Table 2: Antifungal Activity of Representative Chlorophenyl-Substituted Triazoles

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 6b | Candida albicans | 0.0156 - 0.5 | [1] |

| 7-(3-chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][3][9][10]triazole-3-thiol | Aspergillus niger | Significant activity | [7] |

| Fusarium oxysporum | Significant activity | [7] | |

| Compound 19g | Candida albicans | 0.0625 | [8] |

| Cryptococcus neoformans | 0.0625 | [8] | |

| Aspergillus spp. | 0.0625 | [8] |

Antimicrobial Activity

In addition to their anticancer and antifungal properties, chlorophenyl-substituted triazoles have also demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The structure-activity relationship studies indicate that the nature and position of substituents on the triazole and phenyl rings are critical for antibacterial potency.

Table 3: Antimicrobial Activity of Representative Chlorophenyl-Substituted Triazoles

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| A series of 1,2,4-triazoles | Gram-positive & Gram-negative bacteria | Varied | [11] |

| Indole-triazole hybrids | Hep-G2 (Anticancer, for comparison) | Good to excellent activity | [12] |

Mechanisms of Action

Anticancer Mechanisms

The anticancer effects of chlorophenyl-substituted triazoles are often multifaceted, involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Many chlorophenyl-triazole derivatives trigger the intrinsic pathway of apoptosis.[3][13] This is characterized by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[14][15] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[3][15]

These compounds can also induce cell cycle arrest, primarily at the G1 phase.[3][4] This prevents the cancer cells from progressing through the cell cycle and proliferating.

Chlorophenyl-substituted triazoles have been shown to interfere with key signaling pathways that are often dysregulated in cancer. For instance, some derivatives can inhibit the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, such as the RAS/ERK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell growth and survival.[5][16]

Caption: Anticancer mechanism of chlorophenyl-substituted triazoles.

Antifungal Mechanism

The primary antifungal mechanism of chlorophenyl-substituted triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, these triazoles disrupt the fungal cell membrane's integrity and function, leading to fungal cell death.

Caption: Antifungal mechanism of chlorophenyl-substituted triazoles.

Experimental Protocols

General Synthesis of Chlorophenyl-Substituted Triazoles

A common synthetic route to 1,2,4-triazole derivatives involves the reaction of a substituted benzoic acid with thiocarbohydrazide, followed by cyclization and subsequent reaction with a substituted benzaldehyde to form a Schiff base.

Caption: General workflow for synthesis and biological evaluation.

Detailed Protocol for the Synthesis of 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol:

-

A mixture of thiocarbohydrazide and a substituted benzoic acid is heated to produce the corresponding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

-

The resulting triazole is then treated with a substituted benzaldehyde in a suitable solvent, such as ethanol, and refluxed to form the Schiff base.

-

The product is purified by recrystallization.

-

Characterization is performed using techniques such as IR, NMR, and mass spectrometry.[8]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the chlorophenyl-substituted triazole compounds for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare a series of twofold dilutions of the chlorophenyl-substituted triazole compounds in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

Chlorophenyl-substituted triazoles represent a highly promising class of compounds in the field of medicinal chemistry. Their demonstrated efficacy against cancer, fungal, and microbial targets, coupled with their synthetic accessibility, makes them attractive candidates for further drug development. Structure-activity relationship studies have provided valuable insights into the structural requirements for potent biological activity, guiding the design of new and more effective analogues.

Future research in this area should focus on:

-

Optimization of Lead Compounds: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Detailed Mechanisms of Action: Identifying specific molecular targets and pathways to better understand their therapeutic effects and potential side effects.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models.

-

Combating Drug Resistance: Investigating the potential of these compounds to overcome existing drug resistance mechanisms in cancer and infectious diseases.

The continued exploration of chlorophenyl-substituted triazoles holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. acarindex.com [acarindex.com]

- 7. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]

- 8. Design, synthesis and bioactivity evaluation of triazole antifungal drugs with phenylthiophene structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Next-Generation Bcl-2 Inhibitors: Design and Evaluation of Indolyl-Triazole Derivatives with Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]